molecular formula C14H18Cl2N2O3 B13987289 n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine CAS No. 40068-30-2

n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine

Cat. No.: B13987289
CAS No.: 40068-30-2
M. Wt: 333.2 g/mol
InChI Key: FYUVXIXIDXUJMW-UHFFFAOYSA-N
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Description

n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine is a compound of significant interest in the fields of chemistry and medicine

Preparation Methods

The synthesis of n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzoyl chloride with glycine in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine undergoes various chemical reactions, including:

Scientific Research Applications

n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine involves its interaction with DNA. The compound’s bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly effective in rapidly dividing cancer cells, making it a potent antitumor agent . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine can be compared with other similar compounds such as:

    Melphalan: Another bis(2-chloroethyl)amino compound used in cancer treatment.

    Chlorambucil: A chemotherapy drug with a similar structure.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and potential advantages in therapeutic contexts.

Properties

CAS No.

40068-30-2

Molecular Formula

C14H18Cl2N2O3

Molecular Weight

333.2 g/mol

IUPAC Name

2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]acetic acid

InChI

InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(19)17-10-14(20)21/h1-4H,5-10H2,(H,17,19)(H,20,21)

InChI Key

FYUVXIXIDXUJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)N(CCCl)CCCl

Origin of Product

United States

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